molecular formula C8H7NO3S B11716314 (S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione

(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione

Cat. No.: B11716314
M. Wt: 197.21 g/mol
InChI Key: SJNWQYPHFPSUGV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of the thienylmethyl group adds unique properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione typically involves the reaction of a thienylmethyl derivative with an oxazolidine-2,5-dione precursor. Common synthetic routes may include:

    Cyclization Reactions: Using thienylmethylamine and a suitable oxazolidine-2,5-dione precursor under acidic or basic conditions.

    Chiral Resolution: Employing chiral catalysts or reagents to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the oxazolidine ring to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the thienylmethyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione has various applications in scientific research, including:

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and neurological disorders.

    Biological Studies: Investigating its effects on cellular pathways and molecular targets.

    Industrial Applications: Used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylmethyl group may enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(2-Thienylmethyl)oxazolidine-2,5-dione: The enantiomer of the compound, with potentially different biological activities.

    4-(2-Furylmethyl)oxazolidine-2,5-dione: A similar compound with a furylmethyl group instead of a thienylmethyl group.

    4-(2-Phenylmethyl)oxazolidine-2,5-dione: A compound with a phenylmethyl group, used in similar applications.

Uniqueness

(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

IUPAC Name

(4S)-4-(thiophen-2-ylmethyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C8H7NO3S/c10-7-6(9-8(11)12-7)4-5-2-1-3-13-5/h1-3,6H,4H2,(H,9,11)/t6-/m0/s1

InChI Key

SJNWQYPHFPSUGV-LURJTMIESA-N

Isomeric SMILES

C1=CSC(=C1)C[C@H]2C(=O)OC(=O)N2

Canonical SMILES

C1=CSC(=C1)CC2C(=O)OC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.